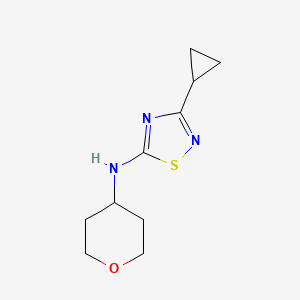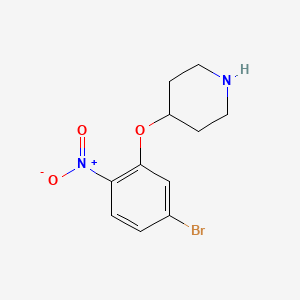![molecular formula C13H19NO4 B1455858 Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester CAS No. 154083-67-7](/img/structure/B1455858.png)
Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester
Descripción general
Descripción
Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester, is a compound used in scientific research and lab experiments. It is a type of carbamate ester, which is a class of chemical compounds that contain a carbamate group and an ester group. The carbamate group is an organic compound that contains a carbamate anion, which is an ester of an amine and a carboxylic acid. The ester group is a functional group that is formed when an organic acid reacts with an alcohol. Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester has a wide variety of applications in scientific research and lab experiments, and can be used to study the biochemical and physiological effects of a compound.
Aplicaciones Científicas De Investigación
Chiral Synthesis and Pharmaceutical Intermediates
- The compound has been utilized in the diastereoselective microbial reduction to prepare chiral intermediates for the total synthesis of HIV protease inhibitors, such as Atazanavir, demonstrating its significance in the development of antiviral drugs. The reduction process involved microbial cultures, including strains of Rhodococcus, which yielded the chiral alcohol with high diastereomeric and enantiomeric purity, highlighting its utility in producing pharmaceutical intermediates with precise stereochemical configurations (Patel, Chu, & Mueller, 2003).
Enantioselective Preparations
- Another study focused on the enantioselective preparation of dihydropyrimidones , showcasing the compound's role in the synthesis of chiral compounds. This research highlights the application of carbamic acid derivatives in creating complex molecules with specific stereochemical configurations, which is crucial for the development of enantioselective pharmaceuticals (Goss, Dai, Lou, & Schaus, 2009).
Chemical Interesterification
- In the context of chemical interesterification , a study explored the initiation mechanisms, whether by nucleophilic substitution or α-proton abstraction. This investigation into the behavior of esters, including those derived from carbamic acid, in methoxide-catalyzed reactions contributes to our understanding of synthetic pathways and the creation of novel chemical compounds through interesterification and transesterification processes (Liu, 2004).
Propiedades
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-17-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWKNPWCIFIYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
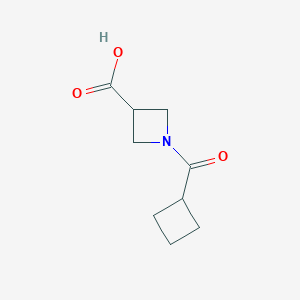



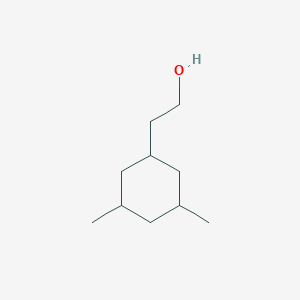
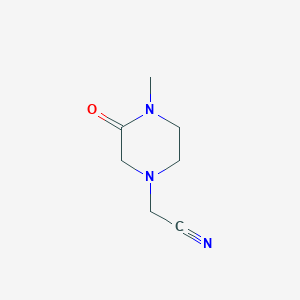

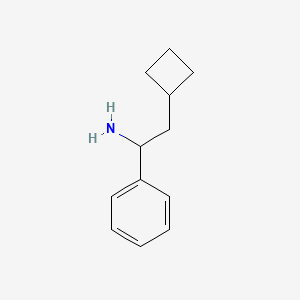

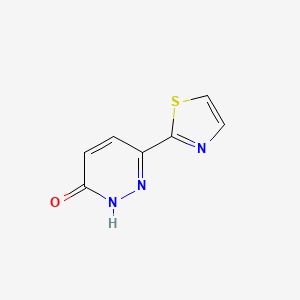
![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)
